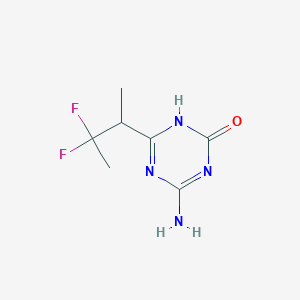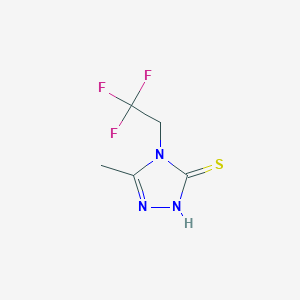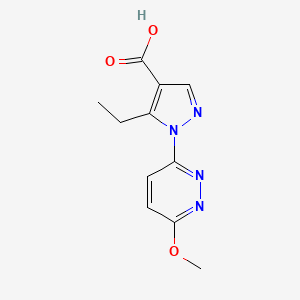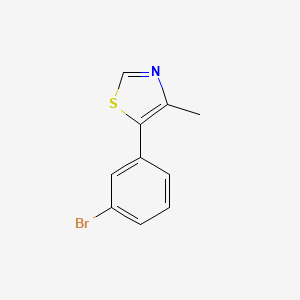
(2S)-4-(1H-Indol-3-yl)butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4-(1H-Indol-3-yl)butan-2-amine is a chiral compound with significant importance in various scientific fields It is characterized by an indole ring attached to a butan-2-amine chain, with the (2S) configuration indicating its stereochemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(1H-Indol-3-yl)butan-2-amine typically involves the use of indole derivatives and amine precursors. One common method includes the reductive amination of indole-3-acetaldehyde with a suitable amine source under catalytic hydrogenation conditions. The reaction conditions often involve the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) and a hydrogen source like hydrogen gas.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-4-(1H-Indol-3-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can modify the indole ring or the amine group, leading to different structural analogs.
Substitution: The indole ring can undergo electrophilic substitution reactions, introducing various substituents at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce halogen or nitro groups onto the indole ring.
Wissenschaftliche Forschungsanwendungen
(2S)-4-(1H-Indol-3-yl)butan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in neurotransmission and its potential effects on the central nervous system.
Medicine: Research explores its potential as a therapeutic agent for various neurological disorders and its role in drug development.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Wirkmechanismus
The mechanism of action of (2S)-4-(1H-Indol-3-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the central nervous system, influencing neurotransmitter release and signal transduction. The compound’s effects are mediated through pathways involving serotonin and other neurotransmitters, leading to various physiological and pharmacological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(1H-Indol-3-yl)butan-2-amine: This enantiomer has a different stereochemistry and may exhibit different biological activities.
Indole-3-acetic acid: A related compound with a carboxylic acid group instead of an amine group.
Tryptamine: A structurally similar compound with a simpler amine side chain.
Uniqueness
(2S)-4-(1H-Indol-3-yl)butan-2-amine is unique due to its specific stereochemistry and the presence of both an indole ring and a butan-2-amine chain. This combination of structural features contributes to its distinct biological activity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C12H16N2 |
|---|---|
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
(2S)-4-(1H-indol-3-yl)butan-2-amine |
InChI |
InChI=1S/C12H16N2/c1-9(13)6-7-10-8-14-12-5-3-2-4-11(10)12/h2-5,8-9,14H,6-7,13H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
FEIOENIFHULYLW-VIFPVBQESA-N |
Isomerische SMILES |
C[C@@H](CCC1=CNC2=CC=CC=C21)N |
Kanonische SMILES |
CC(CCC1=CNC2=CC=CC=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Bicyclo[5.1.0]octan-4-ol](/img/structure/B13192930.png)


![1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane](/img/structure/B13192949.png)




